molecular formula C13H16Cl2N2O2 B112396 2,2'-Methylenebis(4-aminophenol) dihydrochloride CAS No. 27311-52-0

2,2'-Methylenebis(4-aminophenol) dihydrochloride

Cat. No. B112396
CAS RN: 27311-52-0
M. Wt: 303.18 g/mol
InChI Key: WKERZZAEPVPFPO-UHFFFAOYSA-N
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Description

“2,2’-Methylenebis(4-aminophenol) dihydrochloride” is a chemical compound with the formula C13H14N2O2.2ClH . It is also known by other names such as 2,2’-Methylenebis-4-aminophenol HCl .


Molecular Structure Analysis

The molecular formula of “2,2’-Methylenebis(4-aminophenol) dihydrochloride” is C13H14N2O2.2ClH . The average mass is 230.262 Da and the monoisotopic mass is 230.105530 Da .


Physical And Chemical Properties Analysis

The density of “2,2’-Methylenebis(4-aminophenol)” is 1.4±0.1 g/cm3. It has a boiling point of 523.6±50.0 °C at 760 mmHg. The vapour pressure is 0.0±1.4 mmHg at 25°C. The enthalpy of vaporization is 82.7±3.0 kJ/mol. The flash point is 270.5±30.1 °C .

Scientific Research Applications

Pharmaceutical Research

2,2’-Methylenebis(4-aminophenol) dihydrochloride: is utilized in pharmaceutical research as a precursor for the synthesis of various drugs. Its role as a building block for aryl and aliphatic compounds is crucial in developing new therapeutic agents .

Polymer Synthesis

This compound serves as a monomer in the synthesis of high-performance polymers. Its unique structure allows for the creation of polymers with specific mechanical and thermal properties, which are essential for advanced materials science .

Dye and Pigment Production

Due to its phenolic structure, it is used in the production of dyes and pigments. The compound’s ability to undergo oxidative coupling reactions makes it valuable for creating colorants with high stability and brightness .

Analytical Chemistry

In analytical chemistry, Bis-(5-Amino-2-Hydroxyphenyl)Methane Dihydrochloride is used as a standard or reference compound. Its well-defined characteristics enable accurate calibration of analytical instruments .

Biochemical Research

The compound is involved in biochemical research, particularly in studying enzyme-substrate interactions. Its structural similarity to certain biological molecules can help in understanding the mechanisms of enzyme action .

Material Science

Researchers use this compound in material science to modify surface properties of materials. It can be used to enhance adhesion, corrosion resistance, and surface conductivity of various substrates .

Environmental Science

In environmental science, it’s applied in the detection and removal of pollutants. Its chemical properties allow it to bind with specific contaminants, aiding in their identification and extraction from environmental samples .

Catalysis

Lastly, it finds application in catalysis. As a ligand, it can form complexes with metals, which are then used as catalysts in various chemical reactions, including those that are environmentally friendly and sustainable .

properties

IUPAC Name

4-amino-2-[(5-amino-2-hydroxyphenyl)methyl]phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.2ClH/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;;/h1-4,6-7,16-17H,5,14-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKERZZAEPVPFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CC2=C(C=CC(=C2)N)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181758
Record name 2,2'-Methylenebis(4-aminophenol) dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Methylenebis(4-aminophenol) dihydrochloride

CAS RN

27311-52-0
Record name 2,2'-Methylenebis(4-aminophenol) dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027311520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Methylenebis(4-aminophenol) dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 2,2'-methylenebis[4-amino-, hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-METHYLENEBIS(4-AMINOPHENOL) DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOJ4K5V5UH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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